molecular formula C18H17ClN6O2 B12458613 N~2~-(3-chlorophenyl)-N~4~-(3,4-dimethylphenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(3-chlorophenyl)-N~4~-(3,4-dimethylphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12458613
M. Wt: 384.8 g/mol
InChI Key: NMQWKXZSIPPRAA-UHFFFAOYSA-N
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Description

N2-(3-CHLOROPHENYL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with nitro, chloro, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-CHLOROPHENYL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-(3-CHLOROPHENYL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

N2-(3-CHLOROPHENYL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(3-CHLOROPHENYL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and dimethylphenyl groups can enhance binding affinity to certain proteins or enzymes. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(3-CHLOROPHENYL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The combination of nitro, chloro, and dimethylphenyl groups allows for versatile chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C18H17ClN6O2

Molecular Weight

384.8 g/mol

IUPAC Name

2-N-(3-chlorophenyl)-4-N-(3,4-dimethylphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C18H17ClN6O2/c1-10-6-7-14(8-11(10)2)21-17-15(25(26)27)16(20)23-18(24-17)22-13-5-3-4-12(19)9-13/h3-9H,1-2H3,(H4,20,21,22,23,24)

InChI Key

NMQWKXZSIPPRAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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